![molecular formula C20H20NO4+ B1239033 (S)-cis-N-methylstylopine](/img/structure/B1239033.png)
(S)-cis-N-methylstylopine
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Overview
Description
(S)-cis-N-methylstylopine is a quaternary ammonium ion, a berberine alkaloid and an organic heterohexacyclic compound. It derives from a (S)-stylopine.
Scientific Research Applications
1. Metabolic Study in Rat Liver
(S)-cis-N-methylstylopine, along with N-methylcanadine, are important isoquinoline alkaloids from the Papaveraceae family. A study by Zuo et al. (2018) investigated their in vitro metabolism in rat liver S9. Using high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry, they identified several metabolites and proposed metabolic pathways, providing foundational insights for understanding these compounds in vivo (Zuo et al., 2018).
2. Enzyme Involvement in Alkaloid Biosynthesis
Liscombe and Facchini (2007) identified an enzyme, S-Adenosyl-l-methionine:tetrahydroprotoberberine cis-N-methyltransferase, which converts (S)-stylopine to (S)-cis-N-methylstylopine. This enzyme plays a key role in the biosynthesis of protopine and benzophenanthridine alkaloids in plants, highlighting the importance of (S)-cis-N-methylstylopine in plant alkaloid biosynthesis (Liscombe & Facchini, 2007).
3. Key Enzyme in Sanguinarine Biosynthesis
Beaudoin and Facchini (2013) isolated and characterized (S)-cis-N-methylstylopine 14-hydroxylase from opium poppy. This enzyme, involved in sanguinarine biosynthesis, converts N-methylated protoberberine alkaloids into protopine and allocryptopine. Their research provided valuable information on the enzymatic steps leading to sanguinarine, a compound with antimicrobial properties (Beaudoin & Facchini, 2013).
properties
Molecular Formula |
C20H20NO4+ |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(1S,13S)-13-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene |
InChI |
InChI=1S/C20H20NO4/c1-21-5-4-13-7-18-19(24-10-23-18)8-14(13)16(21)6-12-2-3-17-20(15(12)9-21)25-11-22-17/h2-3,7-8,16H,4-6,9-11H2,1H3/q+1/t16-,21-/m0/s1 |
InChI Key |
GBUUKFRQPCPYPW-KKSFZXQISA-N |
Isomeric SMILES |
C[N@@+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C6=C(C=C5)OCO6)OCO4 |
SMILES |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C6=C(C=C5)OCO6)OCO4 |
Canonical SMILES |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C6=C(C=C5)OCO6)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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